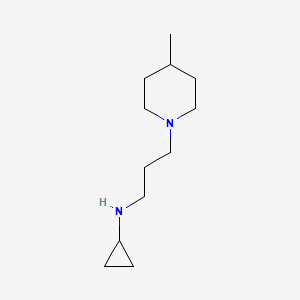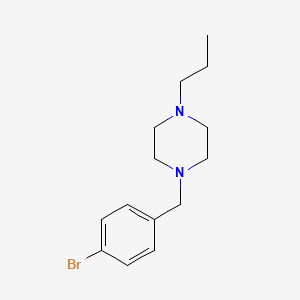
1-(4-Bromobenzyl)-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-4-propylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are known for their versatile applications in medicinal chemistry and drug design. This compound features a bromobenzyl group attached to a piperazine ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-propylpiperazine typically involves the reaction of 4-bromobenzyl chloride with 4-propylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromobenzyl)-4-propylpiperazine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: The bromobenzyl group can be reduced to form 4-bromobenzyl alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid
Reduction: 4-Bromobenzyl alcohol
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzyl)-4-propylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of piperazine-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobenzyl)-4-propylpiperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromobenzyl group may facilitate binding to specific receptors or enzymes, while the piperazine ring can modulate the compound’s overall activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobenzyl)-4-propylpiperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-propylpiperazine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Methylbenzyl)-4-propylpiperazine: Similar structure but with a methyl group instead of bromine, which may affect its chemical and biological properties.
1-(4-Fluorobenzyl)-4-propylpiperazine:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C14H21BrN2 |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-propylpiperazine |
InChI |
InChI=1S/C14H21BrN2/c1-2-7-16-8-10-17(11-9-16)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3 |
InChI-Schlüssel |
CWDGHCZAMGVODS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)
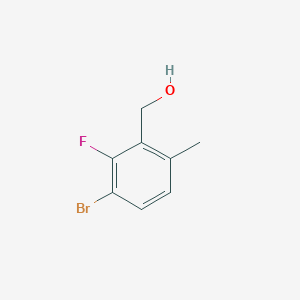
![N-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B13638773.png)
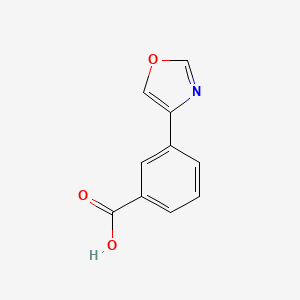
![5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13638787.png)
aminehydrochloride](/img/structure/B13638796.png)
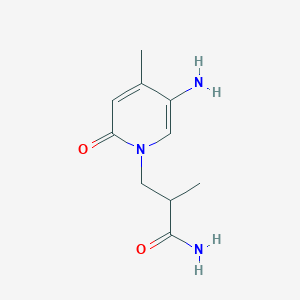


![7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13638825.png)
